

Spectroscopic and Structural Elucidation of 4-Phenylpiperidine-4-methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Phenylpiperidine-4-methanol**

Cat. No.: **B1266228**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-phenylpiperidine-4-methanol**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data, alongside a detailed analysis of the experimental spectra of the closely related precursor, 4-phenylpiperidine. This comparative approach allows for a robust interpretation and prediction of the spectral characteristics of the target molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The predicted data for **4-phenylpiperidine-4-methanol** ($C_{12}H_{17}NO$, Molecular Weight: 191.27 g/mol) provides expected values for various adducts that may be observed during analysis.[\[1\]](#)

Table 1: Predicted Mass Spectrometry Data for **4-Phenylpiperidine-4-methanol**

Adduct Ion	Predicted m/z
[M+H] ⁺	192.13829
[M+Na] ⁺	214.12023
[M+NH ₄] ⁺	209.16483
[M+K] ⁺	230.09417
[M-H] ⁻	190.12373
[M] ⁺	191.13046

Source: PubChemLite[1]

Spectral Data of 4-Phenylpiperidine (Analog)

To understand the core spectral features, an analysis of 4-phenylpiperidine (C₁₁H₁₅N, Molecular Weight: 161.24 g/mol) is presented.[2] The addition of a hydroxymethyl group (-CH₂OH) at the C4 position to form **4-phenylpiperidine-4-methanol** would introduce characteristic signals, which will be discussed in the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[3][4][5]

¹H NMR of 4-Phenylpiperidine: The proton NMR spectrum shows signals corresponding to the phenyl and piperidine ring protons.

Table 2: ¹H NMR Spectral Data for 4-Phenylpiperidine

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.31 - 7.15	m	Phenyl H (Ar-H)
3.155	m	Piperidine H (axial, C2/C6)
2.72	m	Piperidine H (equatorial, C2/C6)
2.61	m	Piperidine H (C4)
1.89 - 1.75	m	Piperidine H (equatorial, C3/C5)
1.60	m	Piperidine H (axial, C3/C5)

Solvent: CDCl_3 , Frequency: 89.56 MHz.[\[6\]](#)

Interpretation for **4-Phenylpiperidine-4-methanol**: The addition of a $-\text{CH}_2\text{OH}$ group would cause the signal for the C4 proton (at 2.61 ppm) to disappear. New signals would be expected for the methylene protons ($-\text{CH}_2-$) of the hydroxymethyl group, likely appearing as a singlet or AB quartet in the 3.5-4.0 ppm region, and a broad singlet for the hydroxyl proton ($-\text{OH}$), the chemical shift of which is concentration and solvent dependent.

^{13}C NMR of 4-Phenylpiperidine: The carbon NMR spectrum provides information on the different carbon environments.

Table 3: ^{13}C NMR Spectral Data for 4-Phenylpiperidine

Chemical Shift (δ) ppm	Assignment
145.8	Phenyl C (quaternary, C1')
128.5	Phenyl C (CH, C3'/C5')
126.8	Phenyl C (CH, C2'/C6')
126.2	Phenyl C (CH, C4')
46.5	Piperidine C (C2/C6)
43.1	Piperidine C (C4)
33.2	Piperidine C (C3/C5)

Source: SpectraBase, Wiley[7]

Interpretation for **4-Phenylpiperidine-4-methanol**: A new quaternary carbon signal for C4 would be expected to shift downfield significantly. A new signal for the methylene carbon (-CH₂OH) would appear, typically in the 60-70 ppm range. The signals for the adjacent piperidine carbons (C3/C5) would also experience a downfield shift due to the substituent effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Table 4: IR Spectral Data for 4-Phenylpiperidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
3050-3020	Medium	Aromatic C-H Stretch
2950-2850	Strong	Aliphatic C-H Stretch
~1600, 1495	Medium	Aromatic C=C Bending
~1450	Medium	CH ₂ Bending
~750, 700	Strong	Aromatic C-H Out-of-Plane Bending

Technique: KBr-Pellet.[\[7\]](#)

Interpretation for **4-Phenylpiperidine-4-methanol**: The most significant change would be the appearance of a strong, broad O-H stretching band around 3400-3200 cm⁻¹. A C-O stretching vibration would also be expected in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing fragmentation.

Table 5: Key Mass Spectrometry Fragments for 4-Phenylpiperidine

m/z	Interpretation
161	Molecular Ion [M] ⁺
160	[M-H] ⁺
104	[C ₈ H ₈] ⁺ (Styrene)
56	[C ₄ H ₈] ⁺ fragment

Source: NIST[\[8\]](#)

Interpretation for **4-Phenylpiperidine-4-methanol**: The molecular ion peak would be at m/z 191. A prominent peak corresponding to the loss of water ($[M-H_2O]^+$) at m/z 173 would be expected. Another key fragmentation would be the loss of the hydroxymethyl group ($[M-CH_2OH]^+$) at m/z 160.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for solid organic compounds like **4-phenylpiperidine-4-methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

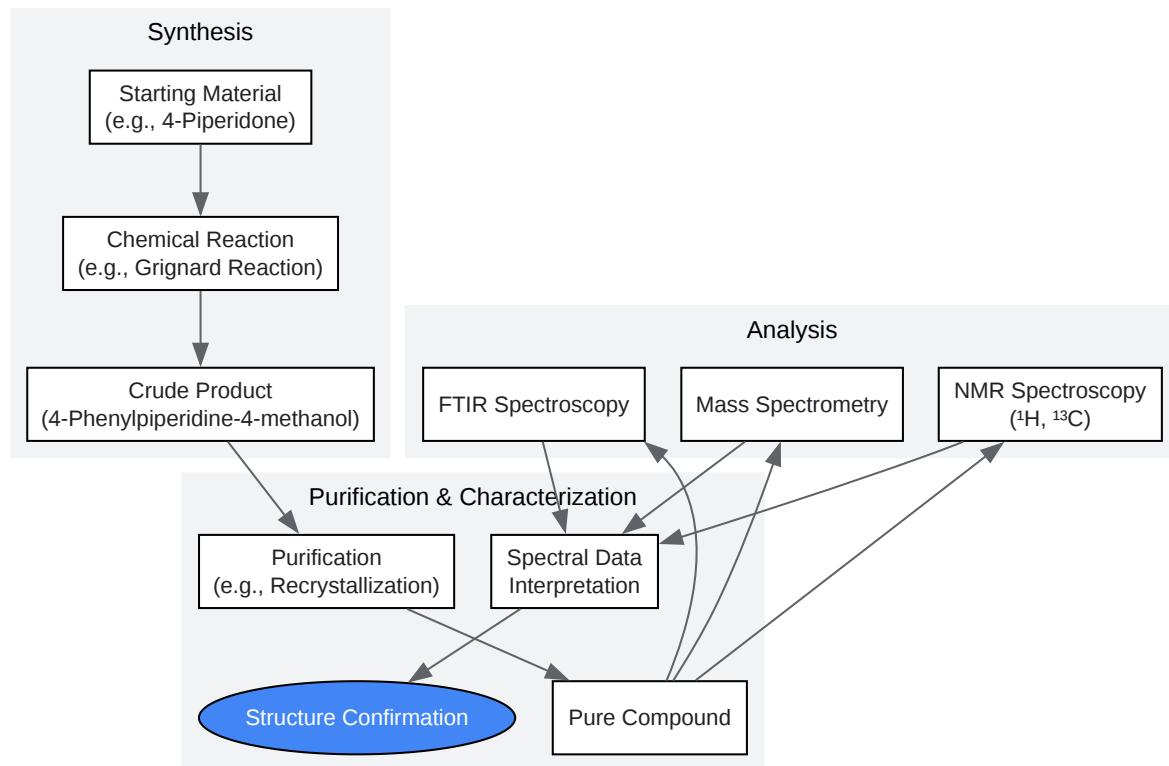
This protocol outlines the standard procedure for obtaining 1H and ^{13}C NMR spectra.[\[3\]](#)[\[5\]](#)[\[9\]](#)

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard and is often included in the deuterated solvent by the manufacturer. It is referenced to 0.00 ppm.[\[5\]](#)
- **Instrumentation:** Place the NMR tube into the spectrometer's probe.
- **Data Acquisition:**
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the 1H spectrum, typically using a single pulse experiment. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ^{13}C .
- **Data Processing:** Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the 1H spectrum to determine proton ratios.

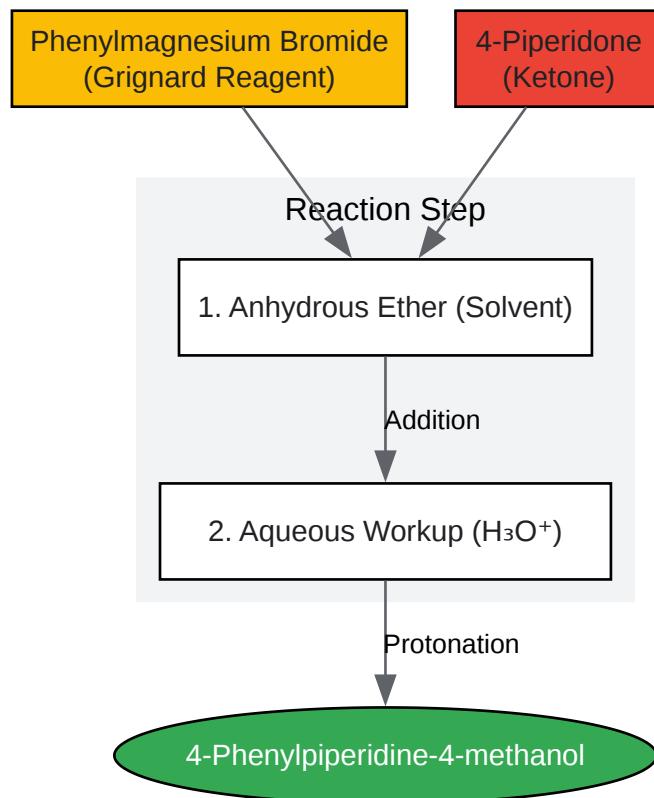
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This method is ideal for acquiring the IR spectrum of a solid sample.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven to remove all traces of moisture. Water shows strong IR absorption and can obscure sample signals.[\[10\]](#)
- Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a very fine powder.[\[13\]](#)
- Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[\[12\]](#)[\[13\]](#)
- Pellet Pressing:
 - Place a small amount of the mixture into the sleeve of a clean, dry pellet die.
 - Assemble the die and place it in a hydraulic press.
 - Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[\[10\]](#)[\[14\]](#) The pressure causes the KBr to "cold-flow" and form a transparent or translucent disc.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.


Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for volatile and semi-volatile compounds. Derivatization may be required for polar compounds like **4-phenylpiperidine-4-methanol** to increase volatility.[\[15\]](#)


- Sample Preparation:
 - Dissolve a small amount of the solid sample (e.g., 1 mg) in a suitable volatile solvent (e.g., dichloromethane, methanol) to a final concentration of approximately 0.1 to 1 mg/mL.[15]
 - Filter the solution through a 0.22 μ m syringe filter to remove any particulate matter.[15]
- Instrumentation Setup:
 - GC: Use a capillary column appropriate for the analyte's polarity (e.g., a DB-5 or similar non-polar column). Set a temperature program that starts at a low temperature, ramps up to a high temperature to ensure elution of the compound, and includes a final hold period. The injector port is typically heated to ensure rapid volatilization of the sample.[16]
 - MS: The mass spectrometer is typically operated in Electron Ionization (EI) mode with an electron energy of 70 eV. The mass range is set to scan over a range that includes the expected molecular weight and fragment ions (e.g., m/z 40-500).
- Injection and Analysis:
 - An autosampler injects a small volume (typically 1 μ L) of the sample solution into the heated GC inlet.[17]
 - The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and column interaction.[16]
 - As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The detector records the abundance of ions at each m/z value.
- Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification. The fragmentation pattern provides crucial structural information.[16]

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the study of **4-phenylpiperidine-4-methanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Phenylpiperidine-4-methanol** via Grignard Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-phenylpiperidine-4-methanol (C₁₂H₁₇NO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Phenylpiperidine [webbook.nist.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Phenylpiperidine [webbook.nist.gov]
- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 12. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 13. shimadzu.com [shimadzu.com]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
- 15. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 4-Phenylpiperidine-4-methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266228#4-phenylpiperidine-4-methanol-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com